molecular formula C18H20BrN3O2 B2803893 5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide CAS No. 1203135-38-9

5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide

Cat. No.: B2803893
CAS No.: 1203135-38-9
M. Wt: 390.281
InChI Key: JBIKMXRCCPFCIG-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H20BrN3O2 and its molecular weight is 390.281. The purity is usually 95%.
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Biological Activity

5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles diverse research findings, case studies, and data tables to elucidate its biological activity, particularly focusing on its mechanisms of action and therapeutic potential.

The compound's molecular formula is C17H20BrN3O2C_{17}H_{20}BrN_{3}O_{2} with a molecular weight of 442.39 g/mol. The structure includes a bromine atom, a dimethylamino group, and an indole moiety, which are significant for its biological interactions.

Research indicates that compounds similar to this compound often interact with various biological targets, including receptors involved in neuroprotection and inflammation modulation. The indole structure is known for its role in serotonin receptor activity, which may contribute to neuroprotective effects.

Neuroprotective Effects

A study focusing on Nurr1 agonists highlighted the neuroprotective potential of compounds related to this class. Nurr1 is a transcription factor implicated in the development and maintenance of dopaminergic neurons. The compound exhibited significant activation of Nurr1 with an EC50 value of approximately 0.04 µM, indicating strong agonistic activity .

Compound EC50 (µM) Max Activation
5-bromo compound0.04 ± 0.01High
Reference Compound0.13 ± 0.02Moderate

Antimicrobial Activity

In vitro studies have suggested that compounds with similar structures exhibit antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 15.6 to 500 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential for further exploration in antimicrobial therapy .

Case Studies

  • Neurodegenerative Disease Models : In murine models of Parkinson's disease, the administration of Nurr1 agonists led to improved motor function and reduced neuroinflammation, suggesting that compounds like this compound could be beneficial in treating neurodegenerative conditions.
  • Antifungal Activity : A series of related compounds were tested against fungal strains, showing promising results with MIC values lower than standard antifungal agents like ketoconazole, further supporting the compound's potential as a therapeutic agent .

Properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c1-21(2)15(10-20-18(23)16-8-9-17(19)24-16)13-11-22(3)14-7-5-4-6-12(13)14/h4-9,11,15H,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIKMXRCCPFCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(O3)Br)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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